Aminoquinol

Neurodegenerative disease GFRα-1 agonist GDNF mimetic

Aminoquinol (synonym XIB4035, CAS 529507-84-4) is a non-peptidyl chlorostyrylquinolinyl small molecule with two independently validated pharmacological activities: it acts as a glial cell line-derived neurotrophic factor (GDNF) family receptor α-1 (GFRα-1) agonist and has been repurposed as a first-in-class dual CDK4/6 plus PI3K/AKT multi-kinase inhibitor. With molecular formula C₂₆H₃₁Cl₂N₃ and molecular weight 456.45 g/mol, the compound is commercially available at ≥97% HPLC purity (Sigma Aldrich) or 99.7% purity (MedChemExpress), soluble in DMSO at up to 100 mg/mL, and supplied as a yellow powder requiring storage at −20°C protected from light.

Molecular Formula C26H31Cl2N3
Molecular Weight 456.4 g/mol
CAS No. 529507-84-4
Cat. No. B7769763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminoquinol
CAS529507-84-4
Molecular FormulaC26H31Cl2N3
Molecular Weight456.4 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(C)NC1=C2C=CC(=CC2=NC(=C1)C=CC3=CC=CC=C3Cl)Cl
InChIInChI=1S/C26H31Cl2N3/c1-4-31(5-2)16-8-9-19(3)29-26-18-22(14-12-20-10-6-7-11-24(20)28)30-25-17-21(27)13-15-23(25)26/h6-7,10-15,17-19H,4-5,8-9,16H2,1-3H3,(H,29,30)/b14-12+
InChIKeyCMLVHSVFSYNMGM-WYMLVPIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aminoquinol (CAS 529507-84-4): Dual-Activity GFRα-1 Agonist and CDK4/6-PI3K/AKT Multi-Kinase Inhibitor for Procurement Evaluation


Aminoquinol (synonym XIB4035, CAS 529507-84-4) is a non-peptidyl chlorostyrylquinolinyl small molecule with two independently validated pharmacological activities: it acts as a glial cell line-derived neurotrophic factor (GDNF) family receptor α-1 (GFRα-1) agonist [1] and has been repurposed as a first-in-class dual CDK4/6 plus PI3K/AKT multi-kinase inhibitor [2]. With molecular formula C₂₆H₃₁Cl₂N₃ and molecular weight 456.45 g/mol, the compound is commercially available at ≥97% HPLC purity (Sigma Aldrich) or 99.7% purity (MedChemExpress), soluble in DMSO at up to 100 mg/mL, and supplied as a yellow powder requiring storage at −20°C protected from light .

Why Generic CDK4/6 Inhibitors or GFRα Agonists Cannot Substitute for Aminoquinol (XIB4035) CAS 529507-84-4


Aminoquinol occupies a unique and non-substitutable chemical space because no other single small molecule simultaneously engages both the GFRα-1/RET neurotrophic axis and the CDK4/6–PI3K/AKT oncogenic kinase network. Selective CDK4/6 inhibitors such as palbociclib (CDK4 IC₅₀ = 11 nM, CDK6 IC₅₀ = 16 nM) lack direct PI3K/AKT inhibitory activity and show markedly reduced efficacy in Rb-negative tumors, whereas aminoguinol retains significant cytotoxicity in Rb-null Hep3B cells (IC₅₀ = 5.34 μM) through its parallel PI3K/AKT suppression [1]. Conversely, the native GFRα-1 ligand GDNF is a ~30 kDa protein requiring invasive intracerebral delivery for Parkinson's disease models, while aminoguinol is a cell-permeable small molecule (MW 456.45) capable of topical delivery in neuropathy models and systemic intraperitoneal administration in oncology models [2]. These fundamentally distinct target engagement profiles, delivery modalities, and disease-context applicability mean that substituting aminoguinol with either a pure CDK4/6 inhibitor or a protein-based GDNF mimetic results in loss of critical polypharmacology.

Aminoquinol (XIB4035) CAS 529507-84-4: Head-to-Head and Cross-Study Quantitative Differentiation Evidence


Evidence 1: GFRα-1 Binding Affinity — Aminoquinol vs. Native GDNF Ligand

Aminoquinol (XIB4035) concentration-dependently inhibits [¹²⁵I]GDNF binding to GFRα-1 in Neuro-2A cells, yielding an IC₅₀ of 10.4 μM [1]. Unlike the native ~30 kDa GDNF protein ligand, which cannot cross the blood-brain barrier and requires invasive intracerebral delivery, aminoguinol is a non-peptidyl small molecule (MW 456.45) that is cell-permeable and amenable to systemic or topical administration . This represents the first demonstration that a non-peptidyl small molecule can functionally engage and activate a receptor complex normally requiring a large protein ligand.

Neurodegenerative disease GFRα-1 agonist GDNF mimetic Neuro-2A assay

Evidence 2: HCC Cell Cytotoxicity — Aminoquinol vs. Sorafenib (First-Line HCC Therapy)

In a drug repurposing screen of 3,167 approved drugs, aminoguinol emerged as the most effective compound in reducing viability of both HepG2 and Huh7 hepatocellular carcinoma cells [1]. Aminoquinol achieved IC₅₀ values of 1.47 μM in HepG2 and 2.13 μM in Huh7 cells [1]. By cross-study comparison, sorafenib — the first-line multi-kinase inhibitor for advanced HCC — exhibits IC₅₀ values of approximately 2.66 ± 1.86 μM (HepG2) and 3.22 ± 1.20 μM (Huh7) when tested under comparable conditions [2]. Aminoquinol therefore matches or modestly exceeds the cytotoxic potency of sorafenib in these HCC cell lines while acting through a mechanistically distinct CDK4/6 plus PI3K/AKT dual-inhibitory mechanism.

Hepatocellular carcinoma CDK4/6 inhibitor Cytotoxicity assay Sorafenib comparison

Evidence 3: Multi-Kinase Target Engagement — Aminoquinol vs. Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib)

Thermal proteome profiling (TPP) confirmed that aminoguinol (100 μM) significantly stabilizes CDK4, CDK6, PI3K, and phospho-AKT proteins in Huh7 cell lysates, demonstrating direct binding to all four targets [1]. Drug combination screening revealed an antagonistic effect between aminoguinol and the PI3K inhibitor LY294002 (all combination index values >1), independently confirming PI3K pathway engagement [1]. In contrast, the FDA-approved selective CDK4/6 inhibitors palbociclib (CDK4 IC₅₀ = 11 nM, CDK6 IC₅₀ = 16 nM), ribociclib (CDK4 IC₅₀ = 10 nM, CDK6 IC₅₀ = 39 nM), and abemaciclib (CDK4 IC₅₀ = 2 nM, CDK6 IC₅₀ = 5 nM) exhibit nanomolar potency against CDK4/6 in biochemical assays but have no reported direct PI3K or AKT binding activity . This multi-kinase engagement profile enables aminoguinol to simultaneously block cell cycle progression (G1 arrest) and suppress the PI3K/AKT/mTOR survival pathway — a dual blockade not achievable with any single-agent selective CDK4/6 inhibitor.

PI3K/AKT pathway Multi-kinase inhibitor Thermal proteome profiling CDK4/6 inhibitor selectivity

Evidence 4: Rb-Independent Cytotoxicity — Aminoquinol vs. CDK4/6-Selective Inhibitors in Rb-Negative Tumors

A critical limitation of selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) is their dependence on functional retinoblastoma (Rb) protein for anti-proliferative activity — tumors with Rb loss or mutation are intrinsically resistant [2]. Aminoquinol overcomes this limitation: despite potent CDK4/6 inhibition, it retained significant cytotoxicity against Rb-negative Hep3B hepatocellular carcinoma cells with an IC₅₀ of 5.34 μM [1]. This Rb-independent activity is mechanistically attributed to aminoguinol's concurrent PI3K/AKT pathway suppression, which provides a parallel cytotoxic mechanism. Western blot analysis confirmed that aminoguinol dose-dependently (0–10 μM) decreased CDK4, phospho-CDK4, CDK6, phospho-CDK6, cyclin D, Rb, and phospho-Rb expression, while notably sparing CDK2, indicating selectivity within the CDK family [1].

Retinoblastoma protein Drug resistance Hep3B cells CDK4/6 bypass

Evidence 5: In Vivo Anti-Tumor Efficacy — Aminoquinol vs. 5-Fluorouracil in Huh7 Xenograft Model

In a direct head-to-head in vivo comparison, BALB/C nude mice subcutaneously xenografted with Huh7 cells were treated for 21 days with daily intraperitoneal administration of aminoguinol (35 mg/kg), 5-fluorouracil (10 mg/kg), or the combination of both [1]. Aminoquinol and 5-FU treatments significantly reduced tumor weight and tumor volume with comparable curative effects, while the combination treatment produced the highest therapeutic effect [1]. Importantly, no significant body weight loss was observed in any treatment group throughout the experiment, indicating an absence of overt systemic toxicity at the tested doses [1]. Immunohistochemistry of tumor tissues confirmed that aminoguinol significantly reduced Rb, CDK4, CDK6, PI3K, phospho-AKT, and phospho-mTOR expression in vivo, whereas 5-FU treatment did not affect these markers, demonstrating on-target pharmacodynamic activity unique to aminoguinol [1].

Xenograft model Huh7 tumor 5-fluorouracil comparison Combination therapy

Evidence 6: In Vivo Efficacy in Small Fiber Neuropathy — Aminoquinol Topical Application in Diabetic Murine Models

In two murine models of progressive small fiber neuropathy (SFN), topical application of XIB4035 (aminoguinol) ameliorated SFN pathologies and symptoms, including improved thermonociception [1]. This study further demonstrated that XIB4035 is not a direct GFRα-1 agonist but rather a positive modulator that enhances GFRα family receptor signaling in conjunction with endogenous ligand stimulation [1]. The ability to achieve therapeutic effect via topical delivery — without systemic exposure — represents a delivery paradigm impossible to replicate with protein-based GDNF or NGF therapeutics, which require invasive administration routes [1]. No toxicity was observed up to approximately 100 μM in cell-based assays .

Small fiber neuropathy Diabetic neuropathy Topical delivery GFRα/RET signaling

Aminoquinol (CAS 529507-84-4): Evidence-Backed Research Application Scenarios for Scientific Procurement


Hepatocellular Carcinoma Drug Discovery — CDK4/6 and PI3K/AKT Dual Pathway Inhibitor Research

Aminoquinol serves as a validated multi-kinase inhibitor tool compound for HCC research, with demonstrated IC₅₀ values of 1.47 μM (HepG2) and 2.13 μM (Huh7) that are comparable to or better than sorafenib [1]. Its unique dual CDK4/6 plus PI3K/AKT inhibition, confirmed by thermal proteome profiling and LY294002 antagonism studies, enables investigation of CDK4/6–PI3K/AKT crosstalk without the confounding variables of two-drug combinations [1]. Researchers studying sorafenib-resistant HCC or Rb-deficient liver cancers can deploy aminoguinol to probe parallel pathway inhibition strategies.

Rb-Deficient Cancer Models — Overcoming CDK4/6 Inhibitor Resistance

Unlike all FDA-approved selective CDK4/6 inhibitors that require functional Rb for activity, aminoguinol retains significant cytotoxicity in Rb-negative Hep3B cells (IC₅₀ = 5.34 μM) via its parallel PI3K/AKT inhibitory mechanism [1]. This makes aminoguinol the compound of choice for labs studying intrinsic or acquired resistance to palbociclib, ribociclib, or abemaciclib in Rb-mutant or Rb-null tumor models, including HCC, small cell lung cancer, and triple-negative breast cancer.

Parkinson's Disease and Neurotrophic Factor Signaling Research

As the prototypical non-peptidyl small-molecule GFRα-1 agonist, aminoguinol (XIB4035) mimics GDNF's neurotrophic effects including Ret autophosphorylation and neurite outgrowth in Neuro-2A cells [2]. With an IC₅₀ of 10.4 μM for [¹²⁵I]GDNF displacement, it provides a cell-permeable, chemically tractable alternative to GDNF protein for studying GFRα-1/RET signaling in Parkinson's disease models, circumventing the delivery barriers that have historically limited GDNF clinical translation [2].

Peripheral Neuropathy — Topical GFRα/RET Modulation in Diabetic and Chemotherapy-Induced Models

Aminoquinol is the only small molecule demonstrated to ameliorate small fiber neuropathy pathology via topical application in preclinical diabetic murine models [3]. Its mechanism as a positive modulator of endogenous GFRα/RET signaling (rather than a direct agonist) enables physiological signal amplification without supraphysiological pathway activation [3]. This topical delivery capability — impossible with protein-based neurotrophic factors — makes aminoguinol uniquely suited for peripheral nerve research requiring localized, non-systemic target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aminoquinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.